(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,5-bis(trifluoromethyl)phenyl)methanone
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Overview
Description
The compound contains several functional groups including a benzimidazole, piperidine, and trifluoromethylphenyl group. Benzimidazoles are important heterocyclic compounds with a wide range of biological activities . Piperidine is a common structural motif in many pharmaceuticals and other active compounds .
Synthesis Analysis
While the exact synthesis of this compound isn’t available, similar compounds have been synthesized through various methods. For instance, benzimidazoles can be synthesized through the reaction of o-phenylenediamine with a carboxylic acid derivative . The piperidine ring can be formed through several methods, including the reduction of a pyridine derivative .Molecular Structure Analysis
The benzimidazole group is a bicyclic heteroarene, the piperidine is a six-membered ring containing one nitrogen atom, and the phenyl group is a six-membered carbon ring. The trifluoromethyl group is an alkyl group derived from methane, where three of the hydrogen atoms are replaced by fluorine atoms .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The benzimidazole group might undergo electrophilic substitution reactions, while the piperidine nitrogen might act as a nucleophile or base .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its degree of crystallinity, its solubility in various solvents, and the presence of any chiral centers .Scientific Research Applications
- Substituted diaminobenzenes, including the compound , serve as essential building blocks for OLEDs. They contribute to the formation of arylbenzimidazoles, which are crucial components in organic light-emitting diodes .
- The 3,5-bis(trifluoromethyl)phenyl motif is widely employed in H-bond catalysts .
- Benzotriazolium salts, derived from substituted benzenediamines, act as Lewis acid catalysts in various reactions, including the Nazarov reaction .
- Dihydrotetraazaanthracenes, synthesized from N-substituted ortho-phenylenediamines, serve as novel materials for organic electronic devices .
- Researchers have tested 1,2-disubstituted benzimidazoles (based on substituted diaminobenzenes) for their cytotoxicity against cancer cells .
- Benzene-1,2-diamine derivatives have been explored as double hydrogen bond donors in non-covalent organocatalysts .
Organic Light-Emitting Diodes (OLEDs) and Optoelectronics
Catalysis and Lewis Acid Catalysts
Materials for Organic Electronic Devices
Cytotoxicity Studies and Medicinal Chemistry
Non-Covalent Organocatalysis
Polymer Synthesis and Materials Science
Mechanism of Action
Future Directions
properties
IUPAC Name |
[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-[3,5-bis(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F6N3O/c22-20(23,24)14-9-13(10-15(11-14)21(25,26)27)19(31)30-7-5-12(6-8-30)18-28-16-3-1-2-4-17(16)29-18/h1-4,9-12H,5-8H2,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVNTDPCZWXSFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F6N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,5-bis(trifluoromethyl)phenyl)methanone |
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